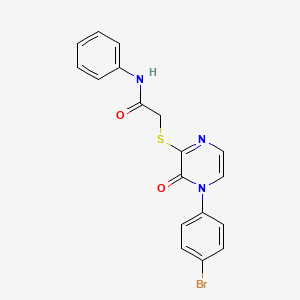

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

描述

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a heterocyclic acetamide derivative featuring a 3-oxo-3,4-dihydropyrazine core substituted with a 4-bromophenyl group at position 4 and a thio-linked phenylacetamide moiety at position 2. Its molecular formula is C₁₈H₁₅BrN₃O₂S, with a molecular weight of 417.3 g/mol. This compound belongs to a broader class of N-arylacetamides, which are studied for their structural similarity to penicillin derivatives and coordination chemistry applications .

属性

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O2S/c19-13-6-8-15(9-7-13)22-11-10-20-17(18(22)24)25-12-16(23)21-14-4-2-1-3-5-14/h1-11H,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNZOWXHJCTHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.

Mode of Action

It is suggested that similar compounds may exert their effects by interacting with their targets and causing changes at the molecular level. For instance, some compounds can inhibit the activity of AchE, affecting normal nerve pulse transmission and leading to behavioral changes.

Biochemical Pathways

The compound may affect several biochemical pathways. One of the key pathways involves the production of reactive oxygen species (ROS) . These compounds can increase dramatically under cellular damage, and their overexpression has been linked to disease development. The compound may also affect the lipid peroxidation process, leading to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury.

生物活性

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features several significant structural components:

- Bromophenyl group : Enhances electronic properties and potential interactions with biological targets.

- Dihydropyrazinone ring : Contributes to the compound's pharmacological profile.

- Thioacetamide moiety : May influence binding affinity to biomolecules.

Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 444.35 g/mol |

| CAS Number | 900007-53-6 |

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing thiazole moieties have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of lipid biosynthesis .

Case Study: Antimicrobial Evaluation

In a comparative study of various derivatives, certain compounds showed promising results against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The effective concentration (EC) values were significantly lower than those of known antibiotics, indicating superior antimicrobial activity.

| Compound Name | EC (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 156.7 | Xanthomonas oryzae |

| Compound B | 179.2 | Xanthomonas axonopodis |

| Compound C | 144.7 | Xanthomonas oryzae |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). Studies have shown that certain derivatives exhibit significant cytotoxic effects, with IC values indicating effective inhibition of cancer cell proliferation .

Case Study: Anticancer Screening

A series of compounds were synthesized and tested for their anticancer activity using the Sulforhodamine B (SRB) assay. The results indicated that specific derivatives led to substantial reductions in cell viability.

| Compound Name | IC (µM) | Cell Line |

|---|---|---|

| Compound D | 25.0 | MCF7 |

| Compound E | 30.5 | MCF7 |

| Compound F | 28.0 | MCF7 |

Molecular docking studies suggest that the compound binds effectively to specific receptors involved in cancer cell signaling pathways. The presence of the bromophenyl group may enhance binding affinity due to its electron-withdrawing nature, facilitating stronger interactions with target proteins .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound. Variations in substituents on the phenyl rings significantly affect potency and selectivity towards bacterial and cancerous cells. For instance, compounds with electron-withdrawing groups at the para position have shown enhanced antibacterial activity compared to those with electron-donating groups .

科学研究应用

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its activity can be attributed to its structural components that facilitate interactions with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of related compounds exhibit varying degrees of antimicrobial effectiveness. Modifications in the alkyl chain or functional groups can lead to enhanced inhibition against pathogens such as Fusarium oxysporum and Agrobacterium tumefaciens. For instance, certain analogues demonstrated an IC50 value of approximately 0.42 mM against Fusarium oxysporum, while others showed no significant antibacterial activity.

Anticancer Potential

The anticancer properties of this compound are under investigation, particularly concerning its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that the thioacetamide moiety may play a crucial role in mediating these effects by interacting with specific cellular pathways involved in cancer progression.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study conducted by researchers evaluated various derivatives of related compounds for their antimicrobial properties against common agricultural pathogens. The findings indicated that specific modifications led to increased potency, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents.

-

Case Study on Anticancer Activity :

- In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines, including breast and lung cancer cells. Results indicated significant growth inhibition and apoptosis induction at certain concentrations, demonstrating its potential as a lead compound for further drug development.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Core Heterocycles: The target compound’s dihydropyrazine ring differs from triazinoindole (e.g., compound 26 in ) or pyrazine (e.g., compound in ) cores, affecting electronic properties and tautomerism.

- Biological Relevance: Triazinoindole derivatives (e.g., ) are associated with kinase inhibition, whereas dihydropyrazines may exhibit distinct mechanisms due to redox-active properties.

Key Observations:

- Synthetic Flexibility : The target compound’s synthesis likely parallels S-alkylation methods used for triazoles (e.g., ), where α-halogenated ketones react with thiol intermediates.

- Tautomerism: Unlike triazoles (e.g., ), dihydropyrazines may exhibit keto-enol tautomerism, though spectral data for the target compound is inferred from analogs.

- Purity Standards : Compounds in and achieve >95% purity via chromatography, suggesting similar protocols could optimize the target compound’s yield.

Crystallographic and Conformational Analysis

- Dihedral Angles : In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide , the dihedral angle between the bromophenyl and pyrazine rings is 54.6° , indicating moderate conjugation disruption. The target compound’s thioether linkage may further increase torsional flexibility.

- Hydrogen Bonding : Analogs like form intramolecular C–H∙∙∙O bonds and intermolecular N–H∙∙∙N networks, stabilizing crystal packing. The target compound’s thio group may instead participate in S∙∙∙O/N interactions.

常见问题

Q. Methodology :

- Parallel Synthesis : Generate analogs with systematic substituent changes (e.g., -CH₃, -OCH₃, -NO₂) .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioassay data .

Basic: How does crystallographic analysis inform structural stability?

Methodological Answer:

X-ray diffraction reveals:

Intermolecular Interactions : N-H⋯O hydrogen bonds (2.8–3.0 Å) and C-H⋯F contacts (3.2 Å) stabilize crystal packing .

Torsional Strain : Dihedral angles (e.g., 40.0° between acetamide and 4-bromophenyl) indicate steric hindrance, influencing solubility .

Polymorphism Screening : Vary crystallization solvents (e.g., DCM vs. ethanol) to identify stable polymorphs for formulation studies .

Advanced: What mechanistic insights explain thioacetamide formation?

Methodological Answer:

Key steps include:

Nucleophilic Attack : Thiolate anion (from thiourea) attacks the carbonyl carbon of the pyrazinone intermediate .

Tautomerization : Keto-enol equilibrium stabilizes the 3,4-dihydropyrazine ring, confirmed by variable-temperature NMR .

Byproduct Mitigation : Add molecular sieves to absorb H₂O, preventing hydrolysis of the thioester intermediate .

Advanced: How to address hygroscopicity or stability issues during storage?

Methodological Answer:

Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents, reducing hydrolytic degradation .

Desiccants : Store with silica gel or activated alumina in amber vials to limit light/oxygen exposure .

Accelerated Stability Studies : Conduct stress tests (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., oxidation at sulfur) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。